Methyltetrazine-Maleimide
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Overview
Description
Methyltetrazine-Maleimide is a versatile compound widely used in bioorthogonal chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). It contains a methyltetrazine group and a maleimide group, which enable it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-Maleimide can be synthesized through a multi-step process involving the functionalization of tetrazine and maleimide groups. The typical synthetic route involves the following steps:
Synthesis of Methyltetrazine: This involves the reaction of hydrazine with nitriles to form tetrazine derivatives.
Functionalization of Maleimide: Maleimide is functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance solubility and reactivity.
Coupling Reaction: The methyltetrazine derivative is then coupled with the functionalized maleimide under mild conditions, typically in the presence of a base and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of methyltetrazine and maleimide derivatives.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature control and solvent selection.
Purification: Purification of the final product using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-Maleimide primarily undergoes the following reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes like trans-cyclooctene, forming a stable covalent bond
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in proteins or peptides, forming stable thioether bonds.
Common Reagents and Conditions:
iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reaction: Conducted in neutral to slightly basic aqueous solutions (pH 6.5-7.5) to ensure selective reactivity with thiol groups.
Major Products:
iEDDA Reaction Products: Covalent adducts between methyltetrazine and TCO-containing molecules.
Thiol-Maleimide Reaction Products: Thioether-linked conjugates between maleimide and thiol-containing biomolecules
Scientific Research Applications
Methyltetrazine-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
Methyltetrazine-Maleimide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Methyltetrazine-Maleimide is unique due to its dual functionality, enabling both iEDDA and thiol-maleimide reactions. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Similar in structure but with a PEG linker for enhanced solubility.
Tetrazine-NHS Ester: Used for amine-reactive conjugation but lacks the maleimide functionality.
Dibenzocyclooctyne-Maleimide: Another click chemistry reagent but with different reactivity and applications.
This compound stands out due to its versatility and efficiency in bioorthogonal chemistry, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H16N6O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24) |
InChI Key |
AAUGAKZFYRGQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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